molecular formula C23H29FN2O3 B4573634 N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Cat. No.: B4573634
M. Wt: 400.5 g/mol
InChI Key: JLXSEKZFCPNYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H29FN2O3 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.21622095 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Studies

  • Application in Neurotransmission Studies : The compound [18F]p-MPPF, which is closely related to the requested chemical, has been used in studies of serotonergic neurotransmission with positron emission tomography (PET). This research includes chemistry, radiochemistry, animal studies, and human studies, focusing on the 5-HT1A antagonist properties of the compound (Plenevaux et al., 2000).

Radiochemistry and Radiopharmaceutical Development

  • Development of Radioiodinated Ligands : A compound similar to the one , with high affinity for 5HT2-receptors, was developed and radioiodinated for potential use in γ-emission tomography. This research highlights the synthesis and potential application in imaging studies (Mertens et al., 1994).

Clinical Imaging Applications

  • Sigma Receptor Scintigraphy : N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a related compound, was used in scintigraphy to visualize primary breast tumors. This study indicates its potential in clinical imaging for cancer diagnosis (Caveliers et al., 2002).

Chemical and Pharmacological Investigations

  • Investigation of Metabolites : A study identified the metabolites of a similar compound, YM758, and investigated the renal and hepatic excretion of these metabolites. Such research is essential for understanding the pharmacokinetics and potential clinical applications of these compounds (Umehara et al., 2009).

Corrosion Inhibition Studies

  • Prediction of Inhibition Efficiencies on Iron Corrosion : Piperidine derivatives, closely related to the queried compound, were studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This application demonstrates the versatility of such compounds in materials science (Kaya et al., 2016).

Alzheimer's Disease Research

  • Synthesis and Evaluation for Anti-Alzheimer's Activity : N-Benzylated derivatives of compounds similar to the requested chemical were synthesized and evaluated for their potential as anti-Alzheimer's agents. This demonstrates the compound's relevance in neurodegenerative disease research (Gupta et al., 2020).

Properties

IUPAC Name

N-[[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O3/c1-3-29-22-13-17(6-11-21(22)28-2)15-26-12-4-5-18(16-26)14-25-23(27)19-7-9-20(24)10-8-19/h6-11,13,18H,3-5,12,14-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSEKZFCPNYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide
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N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.